![molecular formula C11H16O2 B14595400 Bicyclo[3.3.3]undecane-2,6-dione CAS No. 61206-14-2](/img/structure/B14595400.png)
Bicyclo[3.3.3]undecane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[333]undecane-2,6-dione is an organic compound with the molecular formula C₁₁H₁₆O₂ It is a bicyclic ketone, characterized by its unique structure consisting of two fused cyclohexane rings with a ketone group at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.3]undecane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the ketone groups. Another method includes the intramolecular cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Bicyclo[3.3.3]undecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include diols and alcohols.
Substitution: Products vary depending on the nucleophile used, but can include alkylated or arylated derivatives.
科学研究应用
Bicyclo[3.3.3]undecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of bicyclo[3.3.3]undecane-2,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Similar in structure but with a different arrangement of carbon atoms.
Norbornane (Bicyclo[2.2.1]heptane): A bicyclic compound with a smaller ring system.
Uniqueness
Bicyclo[3.3.3]undecane-2,6-dione is unique due to its specific ring structure and the presence of ketone groups at the 2 and 6 positions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
属性
CAS 编号 |
61206-14-2 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
bicyclo[3.3.3]undecane-2,6-dione |
InChI |
InChI=1S/C11H16O2/c12-10-7-5-9-3-1-2-8(10)4-6-11(9)13/h8-9H,1-7H2 |
InChI 键 |
HXRILTBPSRMYIB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC(=O)C(C1)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


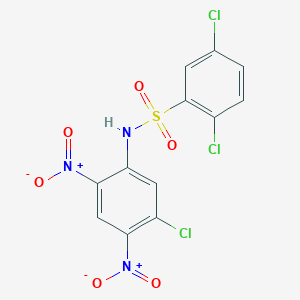
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)

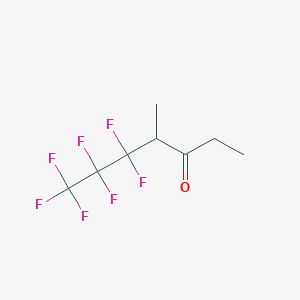
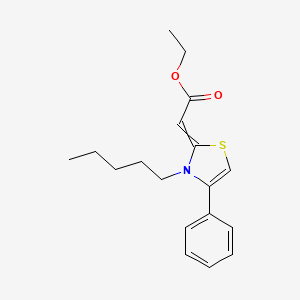

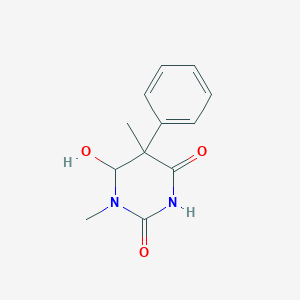
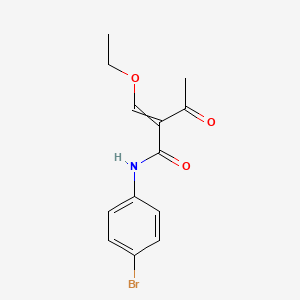

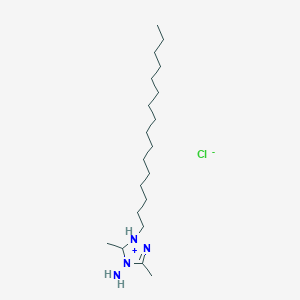
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
